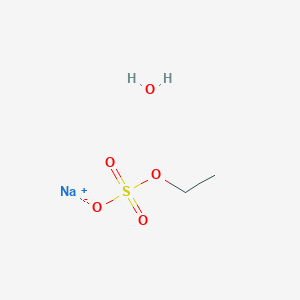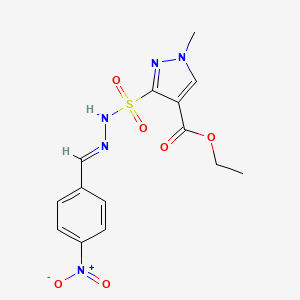
Sodium ethyl sulfate monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium ethyl sulfate monohydrate is an organic compound with the molecular formula C₂H₅NaO₄S·H₂O. It is a sodium salt of ethyl sulfate and is commonly used in various chemical and industrial applications. The compound is known for its solubility in water and its role as an intermediate in the synthesis of other chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium ethyl sulfate monohydrate can be synthesized through the reaction of ethanol with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction is typically carried out under controlled temperature conditions to prevent the formation of by-products. The general reaction is as follows: [ \text{C}_2\text{H}_5\text{OH} + \text{H}_2\text{SO}_4 \rightarrow \text{C}_2\text{H}_5\text{OSO}_3\text{H} ] [ \text{C}_2\text{H}_5\text{OSO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_2\text{H}_5\text{OSO}_3\text{Na} + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethanol and sulfuric acid are mixed under controlled conditions. The resulting ethyl sulfate is then neutralized with sodium hydroxide to produce the final product. The process may also involve purification steps to remove impurities and ensure the quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium ethyl sulfate monohydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to produce ethanol and sodium sulfate.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water and heat.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Hydrolysis: Ethanol and sodium sulfate.
Substitution: Various ethyl-substituted compounds depending on the nucleophile used
Aplicaciones Científicas De Investigación
Sodium ethyl sulfate monohydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies involving the metabolism of ethanol, as ethyl sulfate is a known metabolite of ethanol.
Medicine: Investigated for its potential use in drug formulations and as a biomarker for alcohol consumption.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of sodium ethyl sulfate monohydrate involves its dissociation in water to release sodium ions and ethyl sulfate ions. The ethyl sulfate ion can undergo further reactions depending on the environment. In biological systems, it is metabolized to ethanol and sulfate, which are then further processed by the body. The compound’s effects are primarily due to its ability to participate in various chemical reactions and its role as an intermediate in metabolic pathways .
Comparación Con Compuestos Similares
Sodium sulfate: Na₂SO₄
Sodium bisulfate: NaHSO₄
Sodium sulfite: Na₂SO₃
Comparison:
Sodium ethyl sulfate monohydrate: is unique due to its ethyl group, which allows it to participate in specific organic reactions that other sodium sulfate compounds cannot.
Sodium sulfate: is primarily used as a filler in detergents and in the Kraft process of paper pulping.
Sodium bisulfate: is used as a pH adjuster in various applications.
Sodium sulfite: is commonly used as a preservative and in water treatment .
Propiedades
Número CAS |
6106-02-1 |
|---|---|
Fórmula molecular |
C2H7NaO5S |
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
sodium;ethyl sulfate;hydrate |
InChI |
InChI=1S/C2H6O4S.Na.H2O/c1-2-6-7(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 |
Clave InChI |
PYUOPTRTUJQSKV-UHFFFAOYSA-M |
SMILES canónico |
CCOS(=O)(=O)[O-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















